molecular formula C11H16O5 B1581186 Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate CAS No. 14160-65-7

Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate

Katalognummer B1581186
CAS-Nummer: 14160-65-7
Molekulargewicht: 228.24 g/mol
InChI-Schlüssel: RJAGCEMBOHFZMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is a chemical compound with the molecular formula C11H16O5 . It has a molecular weight of 228.25 . This compound can be used in the preparation of arylcyclohexanones analgesics, metalloproteinase inhibitors, benzimidazole derivatives as therapeutic TRPM8 receptor modulators and apoptosis-inducing agents .


Synthesis Analysis

The synthesis of Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate can be achieved from Ethyl 4-oxocyclohexanecarboxylate and Ethylene glycol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16O5/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11/h8H,2-7H2,1H3 . The InChI key is RJAGCEMBOHFZMI-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate are not mentioned in the search results, it is known that this compound can be used in the preparation of various therapeutic agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate include a molecular weight of 228.25 . The InChI code and key provide information about its molecular structure .

Wissenschaftliche Forschungsanwendungen

1. Supramolecular Arrangements

Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate and similar compounds have been studied for their role in supramolecular arrangements. The research by Graus et al. (2010) focuses on the molecular structure and crystal structure of cyclohexane-5-spirohydantoin derivatives, highlighting the impact of substituents on the cyclohexane ring in supramolecular configurations (Graus et al., 2010).

2. Synthesis and Structure

Kuroyan et al. (1991) explored the synthesis and structure of related compounds like diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate. Their work involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate, providing insights into the structural properties of these compounds (Kuroyan et al., 1991).

3. Enantiomerically Pure Spiroacetals

The study by Schwartz et al. (2005) presents a method for synthesizing enantiomerically pure dioxaspiroacetals, including compounds structurally similar to Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate. This work is important for the production of spiroacetals with specific stereochemical configurations (Schwartz et al., 2005).

4. Nonlinear Optical Material

Kagawa et al. (1994) identified 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane as a potential material for nonlinear optical devices. This research indicates the potential of structurally related compounds in optical applications (Kagawa et al., 1994).

Safety And Hazards

Specific safety and hazard information for Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate was not found in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Eigenschaften

IUPAC Name

ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAGCEMBOHFZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCC1=O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339897
Record name Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate

CAS RN

14160-65-7
Record name Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,4-Cyclohexanedione mono-ethylene ketal (25 g) was dissolved in THF and cooled to −78° C. 1.0 M Lithium bis(trimethylsily)amide (160 mL) in THF was added dropwise. After 30 min, ethyl cyanoformate (15.9 mL) was added dropwise. After 60 min, the solution was poured into EtOAc and water containing ice. The organic layer was washed with water and brine before it was dried and concentrated. This crude was filtered through a plug of silica to give the 8-oxo-1,4-dioxa-spiro[4.5]decane-7-carboxylic acid ethyl ester (32.4 g). MS found: (M+H)+=228.9.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium hydride (60% dispersion; 45 g, 1.17 mol) was washed with 500 ml of hexane (2×), suspended in 750 mL of THF and treated with diethylcarbonate (112.5 g, 0.94 mol). The suspension was heated to reflux and treated drop-wise with a solution of 1,4-cyclohexanedione mono-ethylene ketal (60.0 g, 0.384 mol) in THF (250 mL). After the addition was complete the suspension was heated to reflux for an additional 4 hours. The mixture was cooled in an ice bath to 0° C. and then poured, while vigorously stirring, into a mixture of ice (1 L), water (100 mL) and acetic acid (100 mL). The resulting mixture was extracted with hexane (2 L total) and the extracts washed with water and brine. The hexane extract was dried over Na2SO4, filtered and concentrated to give 8-oxo-1,4-dioxa-spiro[4.5]decane-7-carboxylic acid ethyl ester as a pale yellow oil. This was used without further purification. 1H NMR (300 MHz, CDCl3) 6 (TMS): 12.25 (s, 1H), 4.20 (q, J=7 Hz, 2H), 4.06-3.96 (m, 4H), 2.53-2.48 (m, 4H), 1.84 (t, J=6.6 Hz, 2H), 1.29 (t, J=7 Hz, 3H).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
112.5 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
750 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate

Citations

For This Compound
1
Citations
J Deerberg, SJ Prasad, C Sfouggatakis… - … Process Research & …, 2016 - ACS Publications
A concise bulk synthesis of stereochemically complex CCR2 antagonist BMS-741672 is reported. A distinct structural feature is the chiral all-cis 1,2,4-triaminocyclohexane (TACH) core, …
Number of citations: 16 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.